molecular formula C7H12ClN3O2 B6611033 methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride CAS No. 2866319-23-3

methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride

Cat. No.: B6611033
CAS No.: 2866319-23-3
M. Wt: 205.64 g/mol
InChI Key: YOZMCXJJKCKFFS-UHFFFAOYSA-N
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Description

Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride is a pyrazole derivative characterized by a methyl group at position 1, an aminomethyl (-CH₂NH₂) substituent at position 5, and a methyl ester (-COOCH₃) at position 4, forming a hydrochloride salt. This structure confers unique physicochemical properties, including enhanced solubility due to the hydrochloride moiety, making it advantageous for pharmaceutical applications.

Properties

IUPAC Name

methyl 5-(aminomethyl)-1-methylpyrazole-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-10-6(3-8)5(4-9-10)7(11)12-2;/h4H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZMCXJJKCKFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)OC)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitro Group Reduction Strategy

  • Nitration : Treat the pyrazole intermediate with concentrated nitric acid in sulfuric acid at 0–5°C to introduce a nitro group at position 5.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or use of Fe/HCl reduces the nitro group to an amine, yielding 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

  • Mannich Reaction : React the amine with formaldehyde and hydrogen chloride to form the aminomethyl derivative.

Direct Aminomethylation via Alkylation

  • Bromomethylation : Use paraformaldehyde and HBr/AcOH to generate a bromomethyl intermediate at position 5.

  • Nucleophilic Substitution : React with aqueous ammonia or benzylamine (followed by deprotection) to install the aminomethyl group.

Hydrochloride Salt Formation

Conversion to the hydrochloride salt is critical for stability and solubility:

  • Acidification : Dissolve the free base in anhydrous ethanol and add concentrated HCl (37%) dropwise at 0–5°C.

  • Precipitation : Cool the mixture to 10°C to crystallize the hydrochloride salt, achieving >95% purity after recrystallization from ethanol/ether.

Optimization and Yield Data

StepReagents/ConditionsYield (%)Purity (%)Source
Pyrazole cyclizationMethyl hydrazine, toluene, reflux, 2 hr78–8590
NitrationHNO₃/H₂SO₄, 0–5°C, 4 hr6588
ReductionH₂/Pd-C, EtOH, RT9295
Hydrochloride formationHCl/EtOH, 0°C9098

Challenges and Mitigation Strategies

  • Regioselectivity : Competing isomer formation during cyclization is minimized by slow addition of methyl hydrazine and precise temperature control.

  • Aminomethyl Stability : The primary amine is prone to oxidation; conducting reactions under nitrogen atmosphere and using antioxidants (e.g., BHT) improves stability.

  • Salt Hygroscopicity : The hydrochloride salt is hygroscopic, necessitating storage in desiccators with silica gel.

Comparative Analysis of Synthetic Routes

Route 1 (Nitro reduction) offers higher yields (85% overall) but requires multiple steps. Route 2 (Direct alkylation) is shorter but less efficient (65% yield due to competing side reactions). Industrial-scale synthesis favors Route 1 for reproducibility, while laboratory settings may prioritize Route 2 for speed .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed: The reactions can lead to the formation of various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can yield amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride is utilized in the study of enzyme inhibitors and receptor ligands. Its structural features make it a valuable tool in probing biological pathways and understanding molecular interactions.

Medicine: The compound has potential applications in the development of therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the treatment of diseases involving pyrazole receptors.

Industry: In the industrial sector, this compound is used in the manufacture of various products, including dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in industrial processes.

Mechanism of Action

The mechanism by which methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to receptors or enzymes, modulating their activity. The aminomethyl group enhances the compound's ability to form hydrogen bonds, increasing its affinity for biological targets. The carboxylate group can participate in ionic interactions, further stabilizing the binding.

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound is compared below with 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (C₁₁H₁₁N₃O₂), a structurally related pyrazole derivative described in .

Property Target Compound 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Position 1 Substituent Methyl Phenyl
Position 3 Substituent None Methyl
Position 4 Functional Methyl ester (-COOCH₃) Carboxylic acid (-COOH)
Position 5 Substituent Aminomethyl (-CH₂NH₂·HCl) Amino (-NH₂)
Molecular Formula C₈H₁₄ClN₃O₂ (hydrochloride form) C₁₁H₁₁N₃O₂
Salt Form Hydrochloride Free acid

Physicochemical Properties

  • Melting Point : The target compound’s hydrochloride salt likely exhibits a higher melting point than the free-base form, though exact data are unavailable. The comparator compound melts at 156–157°C .
  • Solubility : The hydrochloride salt enhances aqueous solubility compared to the free base or neutral carboxylic acid forms. The comparator’s carboxylic acid group may form salts under basic conditions but has lower intrinsic solubility in organic solvents.
  • IR Spectroscopy :
    • Target : N-H stretches (2500–3000 cm⁻¹, broad, due to HCl salt), ester C=O (~1740 cm⁻¹).
    • Comparator : O-H stretch (3389–3204 cm⁻¹, carboxylic acid), NH₂ (3200–3400 cm⁻¹), and C=O (1651 cm⁻¹, conjugated with -OH) .

Spectral Data and Analytical Characterization

  • ¹H-NMR: Target: Expected signals include a singlet for the methyl ester (δ ~3.7–3.9 ppm), aminomethyl protons (δ ~2.5–3.5 ppm), and methyl at position 1 (δ ~2.25 ppm). Comparator: Signals at δ 2.25 (3H, CH₃), 7.36–7.54 (5H, aromatic), and 12.08 ppm (1H, -COOH) .
  • Mass Spectrometry :
    • Target : Molecular ion peak for the free base (C₈H₁₃N₃O₂, m/z 199.1) and hydrochloride form (C₈H₁₄ClN₃O₂, m/z 235.1).
    • Comparator : m/z 217 (M⁺, 27.65%) .

Key Takeaways

Structural Impact : Substituent variations (e.g., phenyl vs. methyl at position 1, ester vs. acid at position 4) critically influence solubility, stability, and reactivity.

Synthetic Flexibility : Hydrolysis and esterification are pivotal for interconverting functional groups in pyrazole derivatives.

Analytical Differentiation : IR, NMR, and mass spectrometry effectively distinguish between hydrochloride salts, esters, and free acids.

This comparison underscores the importance of functional group manipulation in optimizing pyrazole-based compounds for targeted applications.

Biological Activity

Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Synthesis

The molecular structure of this compound features a pyrazole ring substituted with an aminomethyl group and a carboxylate moiety. The synthesis typically involves several key steps:

  • Formation of the Pyrazole Ring : This can be achieved through cyclization reactions involving hydrazines and diketones.
  • Introduction of the Aminomethyl Group : Often accomplished via a Mannich reaction, where formaldehyde reacts with a secondary amine.
  • Carboxylation : The carboxylic acid group is introduced using carbon dioxide or derivatives.
  • Hydrochloride Formation : The final step involves converting the free base to its hydrochloride salt using hydrochloric acid.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by forming hydrogen bonds and electrostatic interactions at their active sites.
  • Receptor Modulation : Its structure allows for π-π stacking interactions, which can modulate receptor activity, influencing various biological pathways.

Antiviral Activity

Recent studies have indicated that pyrazole-based compounds exhibit significant antiviral properties. For instance, research into similar pyrazole derivatives has shown promise against HIV-1, where compounds demonstrated non-toxic activity in a dose-dependent manner. The structure-activity relationship (SAR) highlighted the importance of specific functional groups in enhancing antiviral efficacy .

Anti-inflammatory Properties

In addition to antiviral effects, this compound has been investigated for its anti-inflammatory potential. Its ability to inhibit pro-inflammatory cytokines has been documented, making it a candidate for treating inflammatory diseases .

Research Findings Table

Study FocusFindingsReference
Antiviral ActivityExhibited dose-dependent inhibition of HIV-1 replication; non-toxic to host cells.
Anti-inflammatory EffectsReduced levels of pro-inflammatory cytokines in vitro; potential for therapeutic use in inflammation.
Mechanism of ActionInhibits specific enzymes through hydrogen bonding; modulates receptor activity via π-π interactions.

Q & A

Q. Advanced

  • Salt Screening : Test alternative counterions (e.g., trifluoroacetate) to improve aqueous solubility.
  • Prodrug Design : Convert the carboxylate to a more lipophilic ester (e.g., ethyl ester) for cell membrane penetration, followed by enzymatic hydrolysis in vivo .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles, as demonstrated for pyrazole-based anticancer agents .

What strategies validate the compound’s biological mechanism of action?

Q. Advanced

  • Kinetic Studies : Measure enzyme inhibition (e.g., IC50_{50}) using fluorogenic substrates. Compare with control pyrazoles lacking the aminomethyl group .
  • CRISPR-Cas9 Screening : Identify target pathways by gene knockout in cell lines treated with the compound.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to receptors/enzymes, ensuring stoichiometry aligns with computational predictions .

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